Cellotetraose

説明

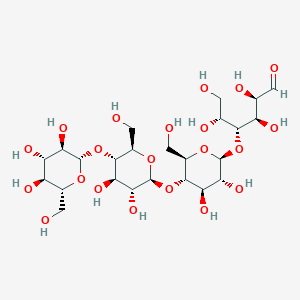

Structure

3D Structure

特性

CAS番号 |

38819-01-1 |

|---|---|

分子式 |

C24H42O21 |

分子量 |

666.6 g/mol |

IUPAC名 |

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1 |

InChIキー |

UYQJCPNSAVWAFU-ZEUIETHYSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O |

物理的記述 |

Beige powder; [Sigma-Aldrich MSDS] |

同義語 |

O-β-D-Glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-O-β-D-glucopyranosyl-(1-4)-D-glucose; (Glc1-b-4)3-D-Glc; |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cellotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose is a tetrasaccharide, a carbohydrate composed of four D-glucose units linked by β-1,4 glycosidic bonds. As a fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth, cellotetraose serves as a crucial model compound for studying cellulose structure and enzymatic degradation. Its well-defined structure makes it an invaluable tool in various research fields, including biofuel development, enzymology, and materials science. Furthermore, recent studies have highlighted its role as a signaling molecule in plant defense mechanisms and its potential as a prebiotic in promoting gut health, opening new avenues for its application in agriculture and medicine.[1] This guide provides a comprehensive overview of the molecular structure of cellotetraose, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways.

Molecular Structure and Properties

Cellotetraose is a linear oligosaccharide with the chemical formula C24H42O21.[2] The molecule consists of four glucose monomers in the pyranose form, connected by β-1,4 glycosidic linkages. This specific linkage results in a straight-chain conformation, which is characteristic of cellulose. The terminal glucose unit at one end possesses a reducing hemiacetal group, while the other end has a non-reducing terminus.

Physicochemical Properties

A summary of the key quantitative data for cellotetraose is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C24H42O21 | PubChem[2] |

| Molecular Weight | 666.58 g/mol | PubChem[2] |

| CAS Number | 38819-01-1 | PubChem[2] |

| Appearance | White crystalline powder | |

| Melting Point | 252 °C (decomposition) | |

| Optical Rotation ([α]D) | +21.7° (c=3.38 in water) | [3] |

| Computed XLogP3-AA | -9.3 | PubChem[2] |

2D Molecular Structure

The 2D structure of cellotetraose, illustrating the β-1,4 glycosidic bonds between the four glucose units, is depicted below.

References

Cellotetraose: A Technical Guide to its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose is a tetrasaccharide composed of four β-(1→4) linked D-glucose units. As a fundamental constituent of cellulose (B213188), the most abundant biopolymer on Earth, cellotetraose and other cello-oligosaccharides are of significant interest in various scientific and industrial fields. They serve as crucial substrates for cellulolytic enzymes, act as signaling molecules in biological systems, and are explored for their potential in biofuel production, as prebiotics, and in drug delivery systems.[1] This technical guide provides an in-depth overview of the chemical properties, characteristics, and known biological roles of cellotetraose, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of cellotetraose are summarized in the tables below, providing a comprehensive reference for laboratory and research applications.

Table 1: General Chemical Properties of Cellotetraose

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₂O₂₁ | [2][3][4][5][6][7] |

| Molecular Weight | 666.58 g/mol | [2][3][5][6][7] |

| CAS Number | 38819-01-1 | [2][3][4] |

| Appearance | White to off-white powder/crystals | [1][2][6] |

| Purity | ≥85% (HPLC), ≥95% (NMR) available | [1][2][8] |

Table 2: Physical Characteristics of Cellotetraose

| Property | Value | Source(s) |

| Melting Point | 252 °C (decomposes) | [9][10][11] |

| Solubility in Water | 25 mg/mL, clear, colorless to faintly yellow solution | [2][9][10] |

| Predicted Boiling Point | 1116.9 ± 65.0 °C | [9][10][11] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | [9][10][11] |

| Predicted pKa | 12.39 ± 0.20 | [9] |

| Optical Rotation | Data not readily available in cited literature. It is expected to be dextrorotatory. | |

| Hygroscopicity | Hygroscopic | [9] |

| Storage Temperature | -20°C or ≤ -10°C | [1][2] |

| Stability | > 2 years under recommended storage conditions | [4] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of oligosaccharides like cellotetraose are outlined below. These are generalized protocols based on standard analytical techniques.

Determination of Melting Point

The melting point of cellotetraose can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of cellotetraose powder is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting range. Due to decomposition, the sample may char or darken.

Determination of Aqueous Solubility

The solubility of cellotetraose in water can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of cellotetraose is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of cellotetraose in the clear filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.

Determination of Specific Optical Rotation

The specific rotation of cellotetraose, a measure of its optical activity, can be determined using a polarimeter.[12][13]

Methodology:

-

A solution of cellotetraose of known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water).

-

The polarimeter sample tube of a known path length (l, in decimeters) is filled with the solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation, [α]Tλ, is calculated using the formula:[14]

[α]Tλ = α / (l × c)

Biological Activity and Signaling Pathways

Cellotetraose, along with other cello-oligosaccharides, is recognized as a Damage-Associated Molecular Pattern (DAMP) in plants. DAMPs are molecules released upon tissue damage that can trigger an immune response.

Cello-oligosaccharide Induced Plant Defense Signaling

When plant cell walls are damaged by pathogens or mechanical stress, cello-oligosaccharides like cellotetraose are released. These molecules can be perceived by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade known as Pattern-Triggered Immunity (PTI). While cellotriose (B13521) has been identified as a potent elicitor, cellotetraose also contributes to these responses, albeit to a lesser extent in some cases.

The signaling pathway generally involves:

-

Reception: Binding of the cello-oligosaccharide to a cell surface receptor.

-

Transduction: Activation of downstream signaling components, including an influx of calcium ions (Ca²⁺) into the cytosol and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.

-

Response: This leads to various defense responses, such as the production of reactive oxygen species (ROS), transcriptional reprogramming leading to the expression of defense-related genes, and the synthesis of defense hormones like salicylic (B10762653) acid, jasmonic acid, and ethylene.

Below is a generalized diagram of the plant defense signaling pathway initiated by cello-oligosaccharides.

Induction of Cellulolytic Enzymes in Fungi

In some fungi, such as Phanerochaete chrysosporium, cellotriose and cellotetraose act as inducers for the expression of genes encoding cellulolytic enzymes, like cellobiohydrolases. This suggests a feedback mechanism where the products of cellulose degradation signal the fungus to produce more enzymes for further breakdown of the substrate.

Applications and Future Directions

The unique properties of cellotetraose make it a valuable molecule for various applications:

-

Biochemical Research: As a substrate for studying the activity and kinetics of cellulases and other glycoside hydrolases.

-

Biofuel Production: As an intermediate in the enzymatic hydrolysis of cellulosic biomass to fermentable sugars.

-

Food Industry: Investigated for its potential as a prebiotic to promote the growth of beneficial gut bacteria.[15][16]

-

Pharmaceuticals: Explored for its use in drug delivery systems to potentially improve the solubility and bioavailability of certain drugs.[1]

Future research will likely focus on elucidating the specific receptors and downstream signaling components involved in cello-oligosaccharide perception in various organisms. A deeper understanding of these pathways could lead to the development of novel strategies for enhancing plant disease resistance, improving biofuel production processes, and designing new functional foods and therapeutics.

Conclusion

Cellotetraose is a key oligosaccharide with well-defined chemical and physical properties. Its role as a biological signaling molecule, particularly in plant defense, is an active area of research with significant implications. This technical guide provides a foundational understanding of cellotetraose for researchers and professionals, aiming to facilitate further investigation and application of this important carbohydrate.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. researchgate.net [researchgate.net]

- 3. â©212⪠Oligosaccharide Analysis [doi.usp.org]

- 4. Oligosaccharide System Suitability Mixture C USP Reference Standard [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The Duality of the MAPK Signaling Pathway in the Control of Metabolic Processes and Cellulase Production in Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Balanced callose and cellulose biosynthesis in Arabidopsis quorum-sensing signaling and pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uspnf.com [uspnf.com]

- 10. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 12. Optical rotation - Wikipedia [en.wikipedia.org]

- 13. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cello-oligosaccharides production from lignocellulosic biomass and their emerging prebiotic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cellotetraose in Plant Cell Wall Integrity and Defense Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic structure crucial for growth, development, and defense. Damage to this barrier, often occurring during pathogen invasion or mechanical stress, releases oligosaccharides that function as Damage-Associated Molecular Patterns (DAMPs). Among these, cellotetraose, a β-1,4-linked glucose tetramer derived from cellulose, has emerged as a significant signaling molecule. This technical guide provides an in-depth analysis of the biological role of cellotetraose in plant cell walls, detailing its perception, the subsequent signaling cascade, and downstream physiological responses. This document synthesizes current knowledge, presents detailed experimental methodologies, and offers visual representations of key pathways to facilitate further research and potential applications in crop protection and drug development.

Introduction: Cellotetraose as a Damage-Associated Molecular Pattern (DAMP)

Plant cell walls are primarily composed of cellulose, hemicellulose, and pectin. Cellulose, a polymer of glucose, provides the structural backbone of the cell wall.[1] During microbial infection, pathogens often secrete cell wall-degrading enzymes to breach this physical barrier.[1] This enzymatic degradation releases various oligosaccharides, including cellodextrins like cellobiose (B7769950) (DP2), cellotriose (B13521) (DP3), and cellotetraose (DP4). These cellulose-derived oligomers are recognized by the plant as endogenous danger signals, or DAMPs, initiating a state of heightened defense known as pattern-triggered immunity (PTI).[1][2] Cellotetraose, along with other short-chain cellodextrins, triggers a signaling cascade that shares similarities with the perception of pathogen-associated molecular patterns (PAMPs), such as chitin (B13524) and flagellin.[1]

The Cellotetraose Signaling Pathway

The perception of cellotetraose at the cell surface initiates a rapid and complex signaling cascade. While the specific receptor for cellotetraose has not yet been definitively identified, downstream signaling events have been well-characterized.

Early Signaling Events: Ion Fluxes and Kinase Activation

Upon perception, one of the earliest detectable responses is a rapid and transient influx of calcium ions (Ca²⁺) from the apoplast into the cytosol.[1][2] This calcium signature is a hallmark of DAMP/PAMP signaling and is crucial for the activation of downstream components. The elevation in cytosolic Ca²⁺ is followed by the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. Specifically, MPK3 and MPK6 have been shown to be phosphorylated and activated in response to cellodextrin treatment.[2][3]

Downstream Responses

The activation of the MAPK cascade leads to the phosphorylation of various downstream targets, including transcription factors such as those from the WRKY family. This culminates in a significant reprogramming of the plant's transcriptome, with the upregulation of a suite of defense-related genes. These genes are involved in the biosynthesis of defense hormones like salicylic (B10762653) acid, jasmonic acid, and ethylene, as well as the production of antimicrobial compounds such as phytoalexins.[1] Another important downstream response is the reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry.[1]

Quantitative Data on Cellotetraose-Induced Responses

While extensive research has demonstrated the qualitative effects of cellotetraose and other cellodextrins, publicly available, comprehensive quantitative data in structured tables is limited. The following tables are representative of the types of quantitative data generated in studies on cellodextrin-induced plant defense responses, based on descriptive reports in the literature.

Table 1: Representative Fold-Change in Expression of Defense-Related Genes in Arabidopsis thaliana Seedlings Treated with Cellobiose (a proxy for Cellotetraose).

| Gene Locus | Gene Name | Function | Fold Change (2 hours post-treatment) |

| AT2G14610 | WRKY30 | Transcription Factor | > 3.0 |

| AT4G31550 | PAD4 | Salicylic Acid Signaling | ~ 2.5 |

| AT1G75040 | SAG101 | Salicylic Acid Signaling | ~ 2.0 |

| AT4G23550 | CYP86B1 | Suberin Biosynthesis | > 3.0 |

| AT5G41040 | GPAT5 | Suberin Biosynthesis | > 3.0 |

Note: This table is a representative summary based on descriptive data from publications such as Souza et al. (2017). The exact fold changes can vary based on experimental conditions.

Table 2: Representative Quantification of Callose Deposition in Arabidopsis thaliana Leaves.

| Treatment | Callose Deposits (per mm²) |

| Mock (Water) | 10 ± 3 |

| Cellobiose (1 mM) | 85 ± 12 |

| flg22 (1 µM) | 150 ± 20 |

Note: This table illustrates the expected quantitative differences in callose deposition. Actual values depend on the specific experimental setup.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to study the biological effects of cellotetraose.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (ecotype Col-0) is commonly used.

-

Growth Medium: Murashige and Skoog (MS) medium with 0.8% (w/v) agar (B569324) and 1% (w/v) sucrose.

-

Growth Conditions: Plants are typically grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of defense-related genes in response to cellotetraose treatment.

-

Treatment: Grow Arabidopsis seedlings in liquid MS medium for 10-14 days. Replace the medium with a solution containing 1 mM cellotetraose or sterile water (mock control).

-

Harvesting: At specified time points (e.g., 0, 30, 60, 180 minutes), harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from the frozen tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen).

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for the genes of interest and a reference gene (e.g., ACTIN2).

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

MAPK Phosphorylation Assay

This protocol describes the detection of MAPK activation (phosphorylation) via immunoblotting.

-

Protein Extraction: Treat plant material with cellotetraose as described above. Grind frozen tissue in extraction buffer [50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM EDTA, 1% (v/v) Triton X-100, 1 mM DTT, and protease/phosphatase inhibitor cocktails].

-

Quantification: Determine protein concentration using a Bradford assay.

-

SDS-PAGE and Immunoblotting: Separate 20-30 µg of total protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK). Subsequently, incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Calcium Imaging

This protocol outlines the in vivo measurement of cytosolic Ca²⁺ changes using aequorin-expressing plants.

-

Plant Material: Use transgenic Arabidopsis plants expressing the Ca²⁺ reporter aequorin.

-

Assay Preparation: Place seedlings in a luminometer cuvette with assay buffer.

-

Luminometer Measurement: Measure baseline luminescence. Inject cellotetraose solution into the cuvette and record the luminescence signal over time.

-

Data Conversion: Convert the luminescence data into Ca²⁺ concentrations using a standard calibration curve.

Callose Staining

This protocol details the visualization and quantification of callose deposition.

-

Treatment and Fixation: Treat leaf discs or whole seedlings with cellotetraose or a mock solution for 12-24 hours. Fix the tissue in an ethanol:acetic acid (3:1) solution.

-

Staining: Clear the tissue with 95% ethanol. Stain with 0.01% (w/v) aniline (B41778) blue in 150 mM K₂HPO₄ (pH 9.5) for 2 hours in the dark.

-

Microscopy: Mount the stained tissue in 50% glycerol (B35011) and visualize callose deposits using a fluorescence microscope with a UV filter.

-

Quantification: Capture images and quantify the number of callose deposits per unit area using image analysis software such as ImageJ.

Logical Relationships and Experimental Design

The study of cellotetraose's role in plant immunity involves a logical progression of experiments to connect the initial perception event to the final physiological outcomes.

Conclusion and Future Directions

Cellotetraose, a breakdown product of the most abundant polysaccharide in plant cell walls, plays a crucial role as a DAMP in plant immunity. Its perception triggers a sophisticated signaling cascade involving Ca²⁺ influx and MAPK activation, leading to transcriptional reprogramming and the induction of various defense responses. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate this important aspect of plant-pathogen interactions.

Future research should focus on the identification of the specific receptor(s) for cellotetraose and other cellodextrins. A deeper understanding of the signaling network, including the identification of additional downstream components, will be vital. Furthermore, exploring the potential of using cellotetraose or its derivatives as a novel plant defense elicitor could pave the way for new strategies in sustainable agriculture and the development of drugs that modulate plant immune responses. The synergistic effects observed when cellodextrins are co-applied with PAMPs suggest a complex interplay that warrants further investigation for practical applications.[1]

References

A Technical Guide to the Discovery and Isolation of Cellotetraose for Researchers and Drug Development Professionals

An in-depth exploration of the discovery, isolation methodologies, and biological significance of cellotetraose, a key cello-oligosaccharide. This document provides detailed experimental protocols, quantitative data analysis, and visual representations of relevant biological pathways to support advanced research and development.

Introduction

Cellotetraose, a tetramer of glucose units linked by β-1,4-glycosidic bonds, is a significant cello-oligosaccharide (COS) derived from the partial hydrolysis of cellulose (B213188). As a water-soluble oligomer, it serves as a crucial model compound for studying cellulose structure and enzymatic degradation. Furthermore, emerging research has highlighted its potential as a prebiotic and a signaling molecule in plant defense mechanisms. This technical guide offers a comprehensive overview of the historical context of its discovery, detailed methodologies for its isolation and synthesis, and an examination of its biological roles, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective

The study of cellulose oligomers, including cellotetraose, dates back to the mid-20th century. Initial efforts for their isolation were challenging due to their similar chemical properties. A significant breakthrough came with the advent of chromatographic techniques, which allowed for the effective separation of these oligosaccharides. Early methods relied on the partial acetolysis of cellulose followed by column chromatography to separate the resulting acetylated oligomers. Subsequent deacetylation yielded pure cello-oligosaccharides. More recently, enzymatic and chemo-enzymatic methods have been developed, offering more controlled and efficient production of specific COS, including cellotetraose.

Isolation and Synthesis Methodologies

The production of cellotetraose can be broadly categorized into two approaches: hydrolysis of cellulose (top-down) and enzymatic synthesis (bottom-up).

Acid Hydrolysis of Cellulose

A traditional and effective method for producing a mixture of cello-oligosaccharides, including cellotetraose, is through the controlled acid hydrolysis of cellulose. This process involves the partial degradation of the cellulose polymer into smaller oligomers.

Experimental Protocol: Isolation of Cellotetraose by Sulfuric Acid Hydrolysis

This protocol is adapted from a convenient preparation method of cello-oligosaccharides by partial hydrolysis of cellulose powder.[1]

-

Partial Hydrolysis:

-

Suspend Whatman CF-11 cellulose powder in 72% sulfuric acid.

-

Incubate the mixture for 1 hour at 5°C with stirring to achieve partial hydrolysis.[1]

-

Stop the reaction by diluting the mixture with cold water.

-

-

Extraction of Oligosaccharides:

-

Extract the resulting cello-oligosaccharide mixture with a 1:1 (v/v) mixture of acetonitrile (B52724) and water.[1]

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Employ a semi-preparative HPLC system equipped with a YMC PA-43 column (or a similar amino-based column).

-

Use a mobile phase of acetonitrile and water, with the ratio adjusted to optimize separation (e.g., starting from 75:25 v/v and applying a gradient).

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect the fraction corresponding to cellotetraose based on the retention time of a known standard or by analyzing the degree of polymerization of the collected fractions. A single run can yield approximately 30 mg of cellotetraose from 300 mg of the crude oligosaccharide mixture.[1]

-

-

Characterization:

-

Confirm the identity and purity of the isolated cellotetraose using techniques such as ¹H-NMR spectroscopy and mass spectrometry.

-

Enzymatic Synthesis

Enzymatic methods offer a high degree of control and specificity in the production of cello-oligosaccharides. Multi-enzyme cascade reactions have been developed for the efficient synthesis of COS.

Experimental Protocol: Enzymatic Synthesis of Cello-oligosaccharides using a Three-Enzyme Cascade

This protocol is based on a multi-enzyme cascade reaction system for the synthesis of soluble cello-oligosaccharides.[2]

-

Strain Construction:

-

Construct an E. coli strain (e.g., Cc 01) expressing cellodextrin phosphorylase (CDP).

-

Utilize a previously constructed strain (e.g., COS 01) for the initial steps of the cascade.[2]

-

-

Three-Enzyme Cascade Reaction:

-

Establish a whole-cell catalysis system combining the engineered E. coli strains.

-

The cascade reaction converts glucose and sucrose (B13894) into a mixture of cello-oligosaccharides.[2]

-

-

Reaction Optimization and Product Profile:

-

Optimize reaction conditions (e.g., substrate concentrations, temperature, pH, and reaction time) to maximize the yield of desired oligosaccharides.

-

Under optimized conditions, a final titer of 97 g/L of soluble cello-oligosaccharides (DP 2-6) with a purity of approximately 97% can be achieved.[2]

-

The resulting mixture typically contains cellobiose (B7769950) (16.8 wt%), cellotriose (B13521) (49.8 wt%), cellotetraose (16.4 wt%), cellopentaose (B43506) (11.5 wt%), and cellohexose (B8235720) (5.5 wt%).[2]

-

-

Purification:

-

Purify cellotetraose from the reaction mixture using preparative HPLC as described in the acid hydrolysis protocol.

-

Quantitative Data on Cellotetraose Isolation

The yield of cellotetraose is highly dependent on the chosen isolation or synthesis method. The following table summarizes representative quantitative data from different approaches.

| Method | Starting Material | Product | Yield of Cellotetraose | Purity | Reference |

| Acid Hydrolysis & HPLC | Whatman CF-11 Cellulose Powder | Cellotetraose | ~10% of crude oligosaccharide mixture | High (after HPLC) | [1] |

| Enzymatic Cascade | Glucose and Sucrose | Cello-oligosaccharide mixture | 16.4 wt% of total soluble COS (15.9 g/L) | ~97% (total COS) | [2] |

Biological Significance and Signaling Pathways

Cellotetraose and other cello-oligosaccharides are not merely structural components but also possess biological activity, particularly as signaling molecules in plants and as prebiotics for gut microbiota.

Cellotetraose as a Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cello-oligosaccharides, including cellotetraose, are recognized as Damage-Associated Molecular Patterns (DAMPs), which signal cell wall damage and trigger immune responses.[3]

Signaling Pathway in Arabidopsis thaliana

When the plant cell wall is damaged by pathogens or mechanical stress, cellulose is broken down, releasing cello-oligosaccharides into the apoplast. Cellotriose, and to a lesser extent cellotetraose, is perceived by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1).[3] This recognition initiates a downstream signaling cascade, leading to various defense responses, including the production of reactive oxygen species (ROS) and the activation of defense-related genes through the phosphorylation of mitogen-activated protein kinases (MAPKs).[3]

Cellotetraose-mediated DAMP signaling in plants.

Role in Gut Microbiota

Cello-oligosaccharides, including cellotetraose, are considered prebiotics as they can promote the growth of beneficial gut bacteria. Studies have shown that COS can enhance the proliferation of Lactobacillus and Bifidobacterium species.[2] This prebiotic effect is attributed to the ability of these bacteria to utilize COS as a carbon source, leading to the production of short-chain fatty acids (SCFAs) which have numerous health benefits. The specific signaling pathways within gut microbes initiated by cellotetraose are an active area of research.

Experimental Workflow for Cellotetraose Analysis

The following diagram outlines a general workflow for the isolation, purification, and analysis of cellotetraose.

General workflow for cellotetraose analysis.

Conclusion

Cellotetraose is a cello-oligosaccharide of growing importance in both fundamental and applied research. The methodologies for its isolation and synthesis have evolved from classical chemical hydrolysis to highly specific enzymatic routes, enabling more detailed investigations into its biological functions. Its role as a DAMP in plant immunity and as a prebiotic in gut health opens up exciting avenues for its application in agriculture and medicine. The detailed protocols and data presented in this guide are intended to facilitate further research into this versatile molecule and unlock its full potential in various scientific and therapeutic areas.

References

Cellotetraose as a Chromatographic Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of cellotetraose as a standard in various chromatographic techniques. Cellotetraose, a cello-oligosaccharide consisting of four β-(1→4) linked D-glucose units, serves as a critical reference compound in the analysis of cellulosic biomass degradation, biofuel production, and studies involving cellulolytic enzymes. Its well-defined structure and properties make it an ideal standard for the qualitative and quantitative analysis of oligosaccharides.

Core Properties and Specifications

Cellotetraose is commercially available as a white powder with a purity of ≥85% as determined by High-Performance Liquid Chromatography (HPLC).[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 38819-01-1 | [1] |

| Empirical Formula | C₂₄H₄₂O₂₁ | [1] |

| Molecular Weight | 666.58 g/mol | [1] |

| Purity (HPLC) | ≥85% | [1] |

| Solubility | 25 mg/mL in water | [1] |

| Storage Temperature | −20°C | [1] |

Applications in Chromatography

Cellotetraose is primarily utilized as a standard in chromatographic assays to:

-

Identify and quantify the products of enzymatic hydrolysis of cellulose (B213188) and other β-glucans.[2]

-

Serve as a substrate for various cellulases and 1,4-β-D-glucan glucohydrolases.[1]

-

Calibrate chromatographic systems for the analysis of cello-oligosaccharides.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of cello-oligosaccharides. The following protocol is a general guideline for the analysis of cellotetraose and other cellulose hydrolysis products.

Sample Preparation:

-

Prepare a stock solution of cellotetraose (e.g., 1 mg/mL) in deionized water.

-

For enzymatic hydrolysis samples, stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.01 M HCl).[3]

-

Centrifuge the samples to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[3][4]

Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 μm |

| Mobile Phase | 100% Deionized Water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 85 °C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

This is an example protocol. Optimization may be required based on the specific application and available instrumentation.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-resolution alternative for the analysis of oligosaccharides, especially in complex matrices like ionic liquids.

Sample Derivatization (for enhanced detection): While not always necessary, derivatization with a fluorophore can significantly improve sensitivity.

Electrophoretic Conditions:

| Parameter | Recommended Conditions |

| Capillary | Fused silica |

| Buffer | Dependent on the specific method, often phosphate (B84403) or borate (B1201080) buffers |

| Voltage | Dependent on capillary length and buffer |

| Detection | UV or Laser-Induced Fluorescence (LIF) if derivatized |

Data Presentation

The following table summarizes typical retention times for cello-oligosaccharides in an HPLC system. Note that these values can vary depending on the specific chromatographic conditions.

| Oligosaccharide | Degree of Polymerization (DP) | Typical Elution Order |

| Glucose | 1 | Last |

| Cellobiose | 2 | |

| Cellotriose | 3 | |

| Cellotetraose | 4 | |

| Cellopentaose | 5 | |

| Cellohexaose | 6 | First |

In size-exclusion chromatography (SEC) and some forms of liquid chromatography, larger molecules (higher DP) elute earlier.

Visualizations

Caption: Workflow for using cellotetraose as a standard in chromatography.

Caption: Simplified pathway of cellulose enzymatic hydrolysis.

References

The Pivotal Role of Cellotetraose in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellotetraose, a β-1,4-linked tetramer of glucose, has emerged as a key molecule in the intricate world of microbial cellulose (B213188) utilization. Far from being a mere metabolic intermediate, cellotetraose actively participates in signaling cascades that govern the expression of cellulolytic enzymes, a critical process for biofuel production and a potential target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the multifaceted functions of cellotetraose in microbial metabolism, with a focus on its transport, enzymatic processing, and role as a signaling molecule.

Cellotetraose Transport: The Gateway to Microbial Metabolism

The uptake of cellodextrins, including cellotetraose, is a crucial first step for cellulolytic microbes to harness the energy stored in cellulose. This process is mediated by specialized cellodextrin transporters.

Fungal Cellodextrin Transporters: The "Transceptor" Concept

In filamentous fungi such as Neurospora crassa, cellodextrin transporters, notably CDT-1 and CDT-2, exhibit a dual function. They not only transport cellodextrins across the cell membrane but also act as "transceptors," initiating a signaling cascade upon binding to their substrate. This unique mechanism allows the fungus to sense the presence of cellulose in its environment and trigger the appropriate enzymatic response. While specific kinetic data for cellotetraose transport is still emerging, studies have shown that cellotetraose can act as a competitive inhibitor of cellobiose (B7769950) transport by CDT-1, indicating its interaction with the transporter's binding site.

Bacterial Cellodextrin Transporters

In bacteria like Clostridium thermocellum, the uptake of cellodextrins is primarily managed by ATP-binding cassette (ABC) transporters. Transporter B has been identified as the major cellodextrin transporter in this organism. The efficient uptake of cellodextrins like cellotetraose is energetically advantageous for the bacterium as it allows for intracellular phosphorolytic cleavage, conserving ATP. The binding protein CbpB, associated with transporter B, has shown a high affinity for cellodextrins, including cellotetraose.

Table 1: Quantitative Data on Cellodextrin Transport

| Microorganism | Transporter/Protein | Substrate | Parameter | Value |

| Aspergillus niger | CtA | Cellotetraose | Consumption Rate | 8.3 mg/L/h[1][2] |

| Neurospora crassa | CDT-1 | Cellobiose | Inhibition by Cellotetraose | Yes[3] |

| Clostridium thermocellum | CbpB | Cellotetraose | Binding Affinity (KD) | High affinity observed[4] |

Intracellular Metabolism of Cellotetraose

Once inside the cell, cellotetraose is broken down into glucose monomers, which can then enter central metabolic pathways like glycolysis. Two primary enzymatic routes are involved in this process.

Hydrolysis by β-Glucosidases

β-glucosidases are enzymes that hydrolyze the β-glycosidic bonds in cellodextrins, releasing glucose. While many studies have focused on cellobiose as a substrate, these enzymes are also active on longer-chain oligosaccharides like cellotetraose.

Phosphorolysis by Cellodextrin Phosphorylase

An alternative, more energy-efficient pathway involves cellodextrin phosphorylase (CDP). This enzyme catalyzes the phosphorolytic cleavage of cellodextrins, producing glucose-1-phosphate and a shorter cellodextrin. Glucose-1-phosphate can directly enter glycolysis, bypassing the ATP-consuming hexokinase step. Kinetic studies on CDP from various microorganisms have begun to elucidate its substrate preferences.

Table 2: Enzyme Kinetic Parameters for Cellodextrin Metabolism

| Microorganism | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) |

| Clostridium cellulosi | Cellodextrin Phosphorylase | Cellotriose | - | - | 25.5 ± 1.3[5] |

| Clostridium thermocellum | Cellobiose Phosphorylase (S497G variant) | Cellotriose | - | - | 2.3-fold higher than wild type[6] |

| Thermotoga maritima | β-Glucosidase (BglA) | Cellobiose | 22.3 | 63.1 | -[7] |

Note: Specific kinetic data for cellotetraose is limited in the current literature. The table presents available data for closely related substrates to provide context.

Cellotetraose as a Signaling Molecule: Orchestrating Cellulase (B1617823) Gene Expression

Perhaps the most critical role of cellotetraose in microbial metabolism is its function as an inducer of cellulase gene expression. This signaling function ensures that the energetically expensive process of producing and secreting cellulolytic enzymes is only initiated when a suitable substrate is present.

The Fungal Signaling Cascade in Neurospora crassa

In N. crassa, the presence of cellodextrins like cellotetraose triggers a complex signaling pathway that leads to the activation of transcription factors responsible for cellulase gene expression. The cellodextrin transporters CDT-1 and CDT-2 are thought to be the initial sensors. Downstream of these "transceptors," a G-protein signaling pathway involving GNA-1, GNA-3, GNB-1, CPC-2, and GNG-1, as well as the adenylyl cyclase CR-1, is activated.[3][8] This ultimately leads to the activation of the key transcription factors CLR-1 and CLR-2, which bind to the promoter regions of cellulase genes and initiate their transcription.[9][10][11][12]

Regulation of Cellulosome Expression in Clostridium thermocellum

In C. thermocellum, the uptake of cellodextrins via transporter B is linked to the regulation of cellulosome gene expression. The presence of cellodextrins is thought to trigger a signaling cascade involving sigma (SigI) and anti-sigma (RsgI) factors, which in turn control the expression of the cellulosome components.[4] This ensures a coordinated response to the availability of cellulose in the environment.

Table 3: Comparative Induction of Cellulase/β-Glucosidase Activity by Oligosaccharides

| Microorganism | Enzyme Activity | Inducer (0.2%) | Relative Activity |

| Fusarium oxysporum | Endoglucanase | Cellotetraose | Highest induction |

| Exoglucanase | Cellotetraose | Highest induction | |

| β-Glucosidase | Cellotetraose | Highest induction | |

| Phanerochaete chrysosporium | Cellobiohydrolase gene transcription | Cellotriose & Cellotetraose | Strong inducers |

| Cellobiohydrolase gene transcription | Cellobiose | Weak inducer |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of cellotetraose function in microbial metabolism.

Cellodextrin Transport Assay

This protocol is adapted for the analysis of cellotetraose uptake in a yeast strain heterologously expressing a fungal cellodextrin transporter.

Materials:

-

Yeast strain expressing the cellodextrin transporter of interest.

-

Synthetic complete medium lacking appropriate amino acids for selection.

-

Yeast extract-peptone-dextrose (YPD) medium.

-

Assay buffer (e.g., 50 mM MES-NaOH, pH 5.5).

-

Radiolabeled [14C]-Cellotetraose.

-

Non-radiolabeled cellotetraose.

-

Silicone oil and bromododecane mixture (80:20, v/v).

-

2M NaOH.

-

Scintillation fluid and vials.

Procedure:

-

Grow the yeast strain in selective synthetic medium to mid-log phase.

-

Harvest the cells by centrifugation, wash twice with ice-cold assay buffer, and resuspend in assay buffer to a final OD600 of 10.

-

Prepare a series of microcentrifuge tubes with varying concentrations of non-radiolabeled cellotetraose and a fixed concentration of [14C]-cellotetraose.

-

Add 100 µL of the oil mixture to each tube.

-

Initiate the transport assay by adding 100 µL of the cell suspension to the substrate mixture.

-

At defined time points (e.g., 15, 30, 60, 120 seconds), centrifuge the tubes at maximum speed for 1 minute to pellet the cells through the oil layer.

-

Freeze the tubes in liquid nitrogen.

-

Cut the tip of the tube containing the cell pellet and place it in a scintillation vial with 2M NaOH to lyse the cells.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Determine the kinetic parameters (Km and Vmax) by plotting the initial rates of uptake against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Cellulase Induction Assay

This protocol describes a method to quantify the induction of cellulase gene expression in a filamentous fungus in response to cellotetraose.

Materials:

-

Filamentous fungal strain of interest.

-

Minimal medium with a non-inducing carbon source (e.g., glycerol).

-

Cellotetraose solution (sterile-filtered).

-

Liquid nitrogen.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix and instrument.

-

Primers for the cellulase gene of interest and a housekeeping gene.

Procedure:

-

Grow the fungus in minimal medium with the non-inducing carbon source until a sufficient mycelial mass is obtained.

-

Harvest the mycelia by filtration, wash with sterile water, and transfer to fresh minimal medium lacking a carbon source for a period of carbon starvation (e.g., 2-4 hours).

-

Induce cellulase expression by adding cellotetraose to a final concentration of, for example, 1 mM.

-

Collect mycelial samples at various time points post-induction (e.g., 0, 1, 2, 4, 8 hours).

-

Immediately freeze the samples in liquid nitrogen and store at -80°C.

-

Extract total RNA from the mycelia using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target cellulase gene and a housekeeping gene for normalization.

-

Analyze the relative gene expression levels using the ΔΔCt method.

Enzyme Kinetics of β-Glucosidase

This protocol outlines the determination of Km and Vmax for a β-glucosidase with cellotetraose as the substrate.

Materials:

-

Purified β-glucosidase.

-

Cellotetraose solutions of varying concentrations.

-

Reaction buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification.

-

Spectrophotometer.

Procedure:

-

Prepare a series of reactions containing a fixed concentration of β-glucosidase and varying concentrations of cellotetraose in the reaction buffer.

-

Incubate the reactions at the optimal temperature for the enzyme.

-

At defined time intervals, take aliquots of the reaction and stop the reaction by, for example, heat inactivation or addition of a stop solution (e.g., sodium carbonate).

-

Quantify the amount of glucose released in each aliquot using the GOPOD reagent and measuring the absorbance at 510 nm.

-

Determine the initial reaction velocity for each substrate concentration by plotting glucose concentration against time and calculating the slope of the linear portion of the curve.

-

Plot the initial velocities against the corresponding cellotetraose concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Caption: Cellotetraose transport and intracellular metabolism.

Caption: Cellotetraose-induced signaling in N. crassa.

Caption: Workflow for cellulase gene expression analysis.

Conclusion and Future Directions

Cellotetraose plays a central and dynamic role in microbial metabolism, acting as a key nutrient source, a metabolic intermediate, and a critical signaling molecule. Understanding the intricacies of cellotetraose transport, its enzymatic breakdown, and the signaling pathways it triggers is paramount for advancing biotechnological applications, particularly in the realm of biofuel production from lignocellulosic biomass. Future research should focus on obtaining more comprehensive quantitative data on cellotetraose-specific transport and enzyme kinetics from a wider range of industrially relevant microorganisms. Elucidating the precise molecular interactions within the cellotetraose-induced signaling networks will undoubtedly open new avenues for the rational engineering of microbial strains with enhanced cellulolytic capabilities and could inform the development of novel antimicrobial agents that target these essential metabolic and signaling pathways.

References

- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. Heterotrimeric G-Protein Signaling Is Required for Cellulose Degradation in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering Cellodextrin and Glucose Uptake in Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic modeling of phosphorylase-catalyzed iterative β-1,4-glycosylation for degree of polymerization-controlled synthesis of soluble cello-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics and products of Thermotoga maritima β-glucosidase with lactose and cellobiose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterotrimeric G-Protein Signaling Regulates Cellulose Degradation in <em>Neurospora crassa</em> - ProQuest [proquest.com]

- 9. The proteome and phosphoproteome of Neurospora crassa in response to cellulose, sucrose and carbon starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Target Network of the Neurospora crassa Plant Cell Wall Deconstruction Regulators CLR-1, CLR-2, and XLR-1 | CoLab [colab.ws]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

The Pivotal Role of Cellotetraose in Cellulose Degradation: A Technical Guide

Abstract

Cellulose (B213188), the Earth's most abundant biopolymer, represents a vast, renewable resource for biofuels, biochemicals, and pharmaceuticals. Its efficient degradation is a critical challenge, hinging on a complex interplay of cellulolytic enzymes. Central to this process are cello-oligosaccharides (COS), particularly cellotetraose (G4), which functions not only as a key intermediate in the depolymerization cascade but also as a potent signaling molecule, inducing the expression of cellulase (B1617823) genes in cellulolytic microorganisms. This technical guide provides an in-depth examination of the enzymatic processes that produce and degrade cellotetraose, details the analytical methods for its quantification, presents key kinetic data for the enzymes involved, and elucidates its role in the transcriptional regulation of cellulase synthesis, primarily in the model fungus Trichoderma reesei.

Introduction: The Cellulose Degradation Cascade

The enzymatic breakdown of crystalline cellulose is a synergistic process carried out by a consortium of enzymes known as cellulases. This process can be broadly categorized into three sequential stages involving distinct enzyme classes:

-

Endoglucanases (EGs) (EC 3.2.1.4): These enzymes act on the amorphous regions within the cellulose fibril, randomly cleaving internal β-1,4-glycosidic bonds. This action creates new, accessible chain ends.

-

Exoglucanases or Cellobiohydrolases (CBHs) (EC 3.2.1.91 / EC 3.2.1.176): These enzymes processively cleave cellulose chains from either the reducing (e.g., Cel7A/CBH1) or non-reducing (e.g., Cel6A/CBH2) ends, releasing primarily cellobiose (B7769950) (G2) units.

-

β-Glucosidases (BGLs) (EC 3.2.1.21): These enzymes complete the degradation by hydrolyzing short, soluble cello-oligosaccharides, such as cellobiose and cellotetraose, into glucose monomers.[1]

Within this cascade, cellotetraose emerges as a significant product of both endo- and exo-glucanase activity. It is a linear oligosaccharide composed of four β-1,4-linked D-glucose units. Beyond its role as a substrate for β-glucosidases, cellotetraose is a crucial signaling molecule, informing the microorganism of the presence of cellulose in its environment and triggering the upregulation of the very enzymes required for its further degradation.[2]

Cellotetraose as a Transcriptional Inducer

In saprophytic fungi like Trichoderma reesei, the synthesis of cellulases is tightly regulated. It is energetically wasteful to produce these enzymes in the absence of their substrate. The fungus solves this problem by maintaining a basal level of cellulase expression.[3] When cellulose is present, these basal enzymes generate soluble cello-oligosaccharides, including cellotriose (B13521) (G3) and cellotetraose (G4).[2] These oligosaccharides are then transported into the fungal cell, where they initiate a signaling cascade that leads to the massive upregulation of cellulase gene transcription.

The key steps in this induction pathway are:

-

Transport: Cello-oligosaccharides are transported across the cell membrane by specialized sugar transporters. For instance, the transporter Tr44175 in T. reesei has been shown to be capable of transporting cellobiose, cellotriose, cellotetraose, and the potent inducer sophorose.[4]

-

Signal Transduction: Inside the cell, the presence of these inducers triggers a complex regulatory network. While the exact intracellular sensor remains an area of active research, the cascade ultimately leads to the activation of key transcription factors.

-

Transcriptional Activation: The primary transcriptional activator for cellulase and hemicellulase (B13383388) genes in T. reesei is XYR1 (Xylanase Regulator 1). Other crucial activators include ACE3 (Activator of Cellulase Expression 3) and Vib1 , while repressors like CRE1 (Carbon Catabolite Repressor 1) and ACE1 prevent expression in the presence of easily metabolizable sugars like glucose.[5][6][7][8]

-

Gene Expression: Activated transcription factors bind to specific promoter regions of cellulase genes (e.g., cbh1, cbh2, egl1), leading to robust transcription and subsequent secretion of cellulase enzymes.

References

- 1. β-Glucosidases from the Fungus Trichoderma: An Efficient Cellulase Machinery in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of Cellobiohydrolase (Cel7A) Variants with Lowered Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Occurrence and Quantification of Cellotetraose in Nature: A Technical Guide

Cellotetraose, a tetrasaccharide composed of four β-(1→4) linked D-glucose units, is a key cello-oligosaccharide (COS) derived from cellulose (B213188), the most abundant biopolymer on Earth[1]. While not typically found in its free form in significant quantities, cellotetraose is readily obtained from the enzymatic or chemical hydrolysis of cellulose-rich biomass. Its role as a bioactive molecule, particularly as a Damage-Associated Molecular Pattern (DAMP) in plants, has spurred interest in its natural sourcing and quantification. This guide provides a technical overview of the natural sources, abundance, and experimental protocols for the study of cellotetraose, tailored for researchers and drug development professionals.

Natural Sources and Abundance of Cellotetraose

Cellotetraose is a product of cellulose degradation, meaning its natural sources are intrinsically linked to lignocellulosic materials[2]. These materials are abundant, sustainable, and relatively low-cost feedstocks[2]. Documented sources include agricultural residues, forestry products, and food processing byproducts.

Table 1: Quantitative Yields of Cellotetraose from Various Natural Sources

| Natural Source | Pretreatment/Hydrolysis Method | Product | Yield | Reference |

| Microcrystalline Cellulose (Avicel) | Mixed Concentrated Acid Hydrolysis | Cellotetraose (G4) | ~0.07 g/g cellulose | [3] |

| Microcrystalline Cellulose | Enzymatic Hydrolysis (Cellulase) at 10% substrate concentration | Cellobiose (G2) | 1176 mg/L | [4] |

| Grape Marc | Enzymatic Hydrolysis (Endo-1,4-β-D-glucanase) | Cello-oligosaccharides (including cellotetraose) | Not explicitly quantified for cellotetraose alone | [5] |

| Bamboo | Enzymatic Hydrolysis | Cello-oligosaccharides | Not explicitly quantified for cellotetraose alone | [4] |

| Pine Needles & Cornstalks | General mention as a source | Cello-oligosaccharides | Not quantified |

Note: Data for cellotetraose is often reported as part of a mixture of cello-oligosaccharides (COS). The yield of specific oligomers is highly dependent on the hydrolysis conditions.

Experimental Protocols

Production of Cellotetraose via Enzymatic Hydrolysis of Lignocellulosic Biomass

This protocol is a generalized procedure based on methods for producing cello-oligosaccharides from sources like bamboo or corncob[2][4].

Objective: To produce a hydrolysate rich in cello-oligosaccharides, including cellotetraose, from a lignocellulosic source.

Materials:

-

Lignocellulosic biomass (e.g., microcrystalline cellulose, steam-exploded corncob, bamboo pulp)

-

Citrate (B86180) buffer (0.05 M, pH 4.8)

-

Cellulase (B1617823) enzyme preparation

-

Sulfuric acid (98%) for reaction termination

-

250-mL Erlenmeyer flasks

-

Shaking incubator (50°C)

Procedure:

-

Suspend 1.0 g of the lignocellulosic substrate in 50 mL of 0.05 M citrate buffer (pH 4.8) in a 250-mL Erlenmeyer flask[2].

-

Add cellulase at a specified activity loading (e.g., 5 FPIU/g of cellulose) to the suspension[2].

-

Seal the flask and incubate at 50°C in a shaking incubator at 150 rpm for a defined period (e.g., 6 hours)[2]. The reaction time can be optimized to maximize the yield of cellotetraose.

-

Terminate the enzymatic reaction by adding 0.1 mL of 98% sulfuric acid[2].

-

Centrifuge the mixture to pellet any remaining solids. The supernatant contains the mixture of soluble cello-oligosaccharides.

-

The resulting hydrolysate can be prepared for purification and analysis.

Purification of Cellotetraose

This protocol describes a general chromatographic approach for isolating cellotetraose from a mixed oligosaccharide hydrolysate[6].

Objective: To isolate and purify cellotetraose from a crude hydrolysate.

Materials:

-

Crude cello-oligosaccharide hydrolysate

-

Chromatography column

-

Stationary phase (e.g., Charcoal-Celite, Sephadex G-75)[6][7]

-

Mobile phase (e.g., gradient of aqueous ethanol (B145695) or butanol)[6]

-

Fraction collector

Procedure:

-

Preparation of Acetylated Derivatives (Optional but common for older methods): The crude hydrolysate can be acetylated to improve separation on certain columns. The resulting acetylated oligosaccharides are then separated[6].

-

Column Chromatography:

-

Pack a chromatography column with a suitable stationary phase like Charcoal-Celite or a gel filtration medium like Sephadex[6][7].

-

Equilibrate the column with the initial mobile phase.

-

Load the concentrated hydrolysate (or acetylated mixture) onto the column.

-

Elute the oligosaccharides using a gradient of the mobile phase (e.g., increasing concentration of ethanol in water). Oligomers will elute based on their degree of polymerization.

-

Collect fractions using a fraction collector.

-

-

Fraction Analysis: Analyze the collected fractions for the presence of cellotetraose using a method like High-Performance Anion-Exchange Chromatography (HPAEC) or Thin-Layer Chromatography (TLC).

-

Pooling and Deacetylation: Pool the fractions containing pure cellotetraose. If acetylated, the sugar is deacetylated using a catalyst like sodium methoxide (B1231860) in methanol[6].

-

Crystallization: The purified cellotetraose can be crystallized from a suitable solvent system (e.g., water/ethanol) to obtain a solid, high-purity product[6].

Quantification of Cellotetraose by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the simultaneous separation and quantification of cello-oligosaccharides[2].

Objective: To quantify the concentration of cellotetraose in a sample.

Instrumentation:

-

HPAEC system (e.g., Dionex)

-

Anion-exchange column (e.g., CarboPac PA200)[2]

-

Pulsed Amperometric Detector with a gold electrode

Reagents:

-

Eluents: Sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) solutions of varying concentrations.

-

Cellotetraose analytical standard.

Procedure:

-

Sample Preparation: Dilute the hydrolysate sample to a concentration within the linear range of the detector. Filter through a 0.22 µm syringe filter before injection.

-

Standard Curve Generation: Prepare a series of cellotetraose standards of known concentrations. Inject each standard into the HPAEC-PAD system to generate a standard curve of peak area versus concentration.

-

Chromatographic Separation:

-

Inject the prepared sample into the HPAEC system.

-

Perform a gradient elution to separate the different oligosaccharides. A typical program involves a multi-step gradient of NaOAc in a constant concentration of NaOH[2]. For example, a two-stage binary gradient can effectively separate xylo- and cello-oligosaccharides within 30 minutes[2].

-

The separation is based on the differential ion-exchange behavior of the oligosaccharides on the column[2].

-

-

Detection and Quantification:

-

The separated oligosaccharides are detected by the PAD.

-

Identify the cellotetraose peak in the sample chromatogram by comparing its retention time to that of the pure standard.

-

Calculate the concentration of cellotetraose in the sample by interpolating its peak area on the standard curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: From Biomass to Pure Cellotetraose

The following diagram illustrates the general workflow for producing and isolating cellotetraose from a natural lignocellulosic source.

Signaling Pathway: Cello-oligosaccharide Perception in Plants

Cellotriose (B13521), and to a lesser extent cellotetraose, are recognized as DAMPs in plants, triggering immune responses[8]. This signaling is initiated by the CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1). The diagram below outlines this critical defense signaling pathway[8].

References

- 1. researchgate.net [researchgate.net]

- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 3. ideaconnection.com [ideaconnection.com]

- 4. ojs.bioresources.com [ojs.bioresources.com]

- 5. Enzymatic production of cello-oligosaccharides with potential human prebiotic activity and release of polyphenols from grape marc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 7. Isolation, production, purification and characterization of an organic-solvent-thermostable alkalophilic cellulase from Bacillus vallismortis RG-07 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The damage-associated molecular pattern cellotriose alters the phosphorylation pattern of proteins involved in cellulose synthesis and trans-Golgi trafficking in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Cellotetraose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellotetraose, a β-1,4-linked tetramer of glucose, is a significant cello-oligosaccharide (COS) with emerging applications in various scientific fields. It serves as a crucial model compound for studying cellulose (B213188) structure and enzymatic degradation. Furthermore, recent discoveries have highlighted its role as a damage-associated molecular pattern (DAMP) in plants, triggering immune responses and influencing cell wall biosynthesis, making it a molecule of interest for drug development and crop improvement. This technical guide provides a comprehensive overview of the synthesis, biosynthesis, and signaling pathways associated with cellotetraose, with a focus on providing actionable data and protocols for researchers.

Synthesis of Cellotetraose

The production of pure cellotetraose can be achieved through two primary routes: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages and challenges in terms of yield, purity, and scalability.

Enzymatic Synthesis

Enzymatic methods are generally favored for their high specificity, mild reaction conditions, and environmentally friendly nature. The two main enzymatic strategies for cellotetraose synthesis are the controlled hydrolysis of cellulose and the "bottom-up" synthesis using phosphorylases.

This "top-down" approach involves the partial hydrolysis of cellulosic materials using a cocktail of cellulolytic enzymes. The key is to control the reaction to favor the accumulation of intermediate-length oligosaccharides like cellotetraose.

Experimental Protocol: Enzymatic Hydrolysis of Microcrystalline Cellulose

-

Substrate Preparation: Suspend microcrystalline cellulose (e.g., Avicel) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.5) to a final concentration of 14% (w/v).[1]

-

Enzyme Addition: Add a commercial cellulase (B1617823) mixture (e.g., from Trichoderma reesei) to the cellulose suspension. The enzyme loading is a critical parameter and should be optimized; a starting point is 2 Filter Paper Units (FPU) per liter of reaction mixture.[1] To enhance the yield of cellotetraose and other oligosaccharides, inhibition of β-glucosidase activity is often necessary. This can be achieved by adding an inhibitor like glucono-δ-lactone to a final concentration of 2%.[1]

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically around 55°C, with constant agitation for a defined period (e.g., 4 hours).[1] The reaction time will influence the distribution of cello-oligosaccharides.

-

Reaction Termination: Stop the enzymatic reaction by heat inactivation, for example, by placing the reaction vessel in a boiling water bath for 10 minutes.[2]

-

Product Separation and Purification:

-

Remove insoluble cellulose by centrifugation or filtration (e.g., using a 0.22 µm filter).[2]

-

The resulting supernatant will contain a mixture of glucose, cellobiose (B7769950), cellotriose (B13521), cellotetraose, and higher-order cello-oligosaccharides.

-

Purification of cellotetraose can be achieved using size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) with a suitable column (e.g., porous graphitized carbon or an amino-functionalized silica (B1680970) column).[3]

-

A more controlled, "bottom-up" approach utilizes phosphorylase enzymes to sequentially add glucose units to an acceptor molecule. This method can lead to higher purity of the desired oligosaccharide. A three-enzyme cascade is often employed for the synthesis of soluble cellodextrins, including cellotetraose, from inexpensive substrates like sucrose (B13894) and glucose.

Experimental Protocol: Three-Enzyme Cascade for Cellodextrin Synthesis

-

Enzyme Preparation: Obtain or prepare purified sucrose phosphorylase (SP), cellobiose phosphorylase (CBP), and cellodextrin phosphorylase (CDP).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 45°C) for a specified time (e.g., 6 hours).[4]

-

Reaction Monitoring and Termination: Monitor the production of cellodextrins over time using HPLC. Terminate the reaction by heat inactivation (95°C for 5 minutes).[4]

-

Purification: The resulting mixture will contain fructose (B13574) (from sucrose hydrolysis), residual glucose and sucrose, and a distribution of cello-oligosaccharides.

-

Yeast fermentation can be used to remove the fermentable sugars (glucose, fructose, sucrose).[4]

-

Subsequent purification of cellotetraose from the remaining cello-oligosaccharides can be performed using chromatographic methods as described in section 1.1.1.

-

Chemical Synthesis

Chemical synthesis of cellotetraose is a complex, multi-step process that allows for precise control over the molecular structure but is often associated with lower overall yields and the use of protecting groups. A convergent synthesis strategy is typically employed, where smaller, protected oligosaccharide fragments (e.g., cellobiose derivatives) are synthesized and then coupled to form the larger cellotetraose.

General Protocol Outline: Convergent Chemical Synthesis

-

Preparation of Protected Monosaccharide Building Blocks: Start with a suitable glucose derivative with appropriate protecting groups on the hydroxyls to allow for selective formation of the β-1,4-glycosidic bond.

-

Synthesis of a Protected Cellobiose Acceptor: Couple two protected glucose units to form a cellobiose derivative where the hydroxyl group at the C4 position of the non-reducing end is available for glycosylation.

-

Synthesis of a Protected Cellobiose Donor: Prepare another protected cellobiose derivative that is activated at the anomeric carbon (e.g., as a trichloroacetimidate (B1259523) or a glycosyl bromide) to act as a glycosyl donor.

-

Glycosylation Reaction: Couple the cellobiose donor and the cellobiose acceptor in the presence of a suitable promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to form the protected cellotetraose.

-

Deprotection: Remove all protecting groups in a final step to yield the free cellotetraose. This often involves a series of reactions to remove different types of protecting groups.

-

Purification: Purify the final product using chromatographic techniques such as silica gel chromatography or reversed-phase HPLC.

Note: The detailed, step-by-step chemical synthesis of cellotetraose is highly technical and involves advanced organic chemistry techniques. For a specific protocol, it is recommended to consult specialized literature on carbohydrate chemistry.

Quantitative Data Comparison

| Synthesis Method | Starting Material(s) | Key Enzymes/Reagents | Typical Yield | Purity | Advantages | Disadvantages |

| Enzymatic Hydrolysis | Cellulose | Cellulase cocktail | Variable, depends on control | Low (mixture of COS) | Green, uses renewable resources | Difficult to control product size, complex purification |

| Phosphorylase Cascade | Sucrose, Glucose | SP, CBP, CDP | High (e.g., 34 wt% of total COS)[4] | Moderate to High | Controlled synthesis, high yield | Requires multiple purified enzymes |

| Chemical Synthesis | Protected Glucose Derivatives | Various organic reagents and catalysts | Lower overall yield | High | Precise structural control | Multi-step, requires protecting groups, harsh reagents |

Biosynthesis of Cellotetraose

In nature, cellotetraose is not synthesized directly but is a product of the enzymatic degradation of cellulose, the most abundant biopolymer on Earth. This process is carried out by a wide range of cellulolytic microorganisms, including fungi and bacteria.

The Cellulolytic Enzyme System

The breakdown of cellulose is a synergistic process involving three main types of enzymes:

-

Endoglucanases (EGs): These enzymes randomly cleave internal β-1,4-glycosidic bonds within the amorphous regions of cellulose chains, creating new chain ends.

-

Exoglucanases (or Cellobiohydrolases, CBHs): These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively cleaving off cellobiose (a disaccharide of glucose) units.

-

β-Glucosidases (BGs): These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

Cellotetraose is an intermediate product in this degradation cascade, primarily generated by the action of endoglucanases. Its concentration in a natural environment is typically transient as it is further broken down by exoglucanases and β-glucosidases.

Caption: Enzymatic degradation of cellulose to produce cello-oligosaccharides.

Cellotetraose in Signaling Pathways

Recent research has unveiled a fascinating role for cello-oligosaccharides, including cellotriose and cellotetraose, as signaling molecules in plants. They act as Damage-Associated Molecular Patterns (DAMPs), alerting the plant to cell wall damage, which can be caused by mechanical stress or pathogen attack.

The CORK1 Signaling Pathway in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, the perception of cellotriose (and likely cellotetraose) is mediated by the plasma membrane-localized receptor kinase, CELLOOLIGOMER RECEPTOR KINASE 1 (CORK1) .[2][6][7][8][9] Binding of cellotriose to the extracellular malectin domain of CORK1 initiates a downstream signaling cascade.

Key Events in the CORK1 Signaling Pathway:

-

Perception: Cellotriose binds to the extracellular domain of CORK1.[2][6][7][8][9]

-

Activation of CORK1: This binding event activates the intracellular kinase domain of CORK1.

-

Cytoplasmic Calcium Influx: One of the earliest responses is a rapid increase in the concentration of cytosolic calcium ions (Ca²⁺).[2][6][7][8][9]

-

Reactive Oxygen Species (ROS) Production: The influx of calcium and activation of other signaling components lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide, by enzymes like NADPH oxidases.[2][6][7][8][9]

-

MAP Kinase (MAPK) Cascade Activation: A cascade of mitogen-activated protein kinases (MAPKs) is activated, which involves the phosphorylation of specific MAPKs. This phosphorylation cascade relays the signal to the nucleus.[2][6][7][8][9]

-

Transcriptional Reprogramming: The MAPK cascade and other signaling pathways lead to changes in gene expression, including the upregulation of defense-related genes.

-

Phosphoproteome Alterations: The CORK1 pathway also leads to rapid changes in the phosphorylation status of numerous proteins, including those involved in cellulose synthesis and trafficking of cellulose synthase complexes to the plasma membrane, suggesting a feedback mechanism to repair cell wall damage.

Caption: The CORK1 signaling pathway in Arabidopsis thaliana.

Experimental Workflows

Workflow for Enzymatic Production and Purification of Cellotetraose

Caption: Experimental workflow for cellotetraose production and purification.

Analysis of Cello-oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of cello-oligosaccharides. Several types of columns can be used, each with its own advantages.

Protocol: HPLC Analysis of Cello-oligosaccharides

-

System Preparation: Use an HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) for sensitive carbohydrate detection.[3]

-

Column Selection and Equilibration:

-

Porous Graphitized Carbon (PGC) Column: Offers excellent separation of oligosaccharide isomers. Equilibrate the column with the initial mobile phase conditions.

-

Amino-functionalized Silica Column (e.g., Amide-80): A common choice for carbohydrate analysis. Equilibrate with a high concentration of acetonitrile (B52724) in water.

-

High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with PAD, this method provides high sensitivity and resolution for carbohydrates.[3]

-

-

Mobile Phase: A typical mobile phase for amino columns is a gradient of acetonitrile and water. For HPAEC, an aqueous sodium hydroxide (B78521) and sodium acetate gradient is common.

-

Sample Preparation: Dilute the cello-oligosaccharide mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

-

Injection and Elution: Inject the sample and run the appropriate gradient program to elute the oligosaccharides. The retention time will increase with the degree of polymerization (DP).

-

Data Analysis: Identify and quantify the peaks by comparing their retention times and peak areas to those of known standards (glucose, cellobiose, cellotriose, cellotetraose, etc.).

Conclusion